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Technical Support Center: Amplification of
Ancient Mummy DNA
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

challenges associated with the PCR amplification of ancient DNA (aDNA) from mummy

remains.

Troubleshooting Guides
Problem 1: No PCR Product or Very Low Yield
Question: My PCR reaction with ancient mummy DNA failed, and I see no band on the gel, or

the band is extremely faint. What are the possible causes and solutions?

Answer:

Failure to amplify aDNA is a common issue stemming from low template quantity, DNA

degradation, or the presence of PCR inhibitors. Here’s a step-by-step troubleshooting guide:

Initial Checks:

Positive Control: Ensure your positive control (a sample known to amplify with the chosen

primers) worked. If not, the issue may lie with your PCR reagents or thermocycler program.
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Negative Controls: Check your extraction blanks and PCR negative controls for amplification.

Any bands here indicate contamination.[1]

Troubleshooting Steps:

Assess DNA Quantity and Quality:

Quantify your DNA extract using a sensitive method like qPCR, as spectrophotometric

methods are often not sensitive enough for the low concentrations typical of aDNA.

Run a portion of the extract on an agarose gel to visualize the extent of DNA

fragmentation. aDNA is typically highly fragmented, often below 100-200 base pairs.[2]

Address Potential PCR Inhibition:

Co-extracted substances from the burial environment or the mummification process itself

(e.g., humic acids, collagen, calcium) can inhibit PCR.[3][4]

Solution 1: Dilute the DNA extract. Diluting the template (e.g., 1:10, 1:50) can lower the

concentration of inhibitors to a level tolerated by the polymerase.

Solution 2: Use PCR enhancers. Additives like Bovine Serum Albumin (BSA) or a PCR

enhancer cocktail can help neutralize inhibitors.[5][6]

Solution 3: Re-purify the DNA extract. Using a silica-based spin column cleanup kit can

help remove inhibitors.

Optimize PCR Conditions for Degraded DNA:

Increase PCR Cycle Number: Increase the number of cycles to 40-50 to amplify the low

number of starting template molecules.[5]

Optimize Annealing Temperature: A temperature gradient PCR can help find the optimal

annealing temperature for your primers with the specific aDNA.

Use a "Hot-Start" Polymerase: This prevents non-specific amplification and primer-dimer

formation during reaction setup.
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Design Short Amplicons: Target DNA fragments are ideally between 80 and 150 base

pairs, as shorter fragments are more likely to be intact in degraded samples.

Problem 2: Presence of Non-Specific Bands or Smearing
Question: My PCR resulted in multiple bands of incorrect sizes or a smear along the gel lane.

What went wrong?

Answer:

Non-specific amplification is often due to sub-optimal primer annealing, low-quality template

DNA, or contamination.

Troubleshooting Steps:

Optimize Primer Annealing:

Increase Annealing Temperature: Gradually increase the annealing temperature in 2°C

increments. This increases the stringency of primer binding.

Primer Design: Ensure your primers are specific to the target sequence and check for

potential secondary structures or self-dimerization using primer design software.

Check for Contamination:

Modern DNA contamination is a major issue in aDNA studies. If your negative controls

show bands, you have a contamination problem.

Solution: Follow strict anti-contamination protocols. This includes working in a dedicated

aDNA lab with positive air pressure, UV irradiation of surfaces and reagents, and wearing

full personal protective equipment (PPE).[1][7][8][9]

Address Template Quality:

Excessively high concentrations of degraded DNA can sometimes lead to smearing. Try

diluting your template.
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If the DNA is extremely fragmented, it can act as random primers, leading to a smear.

Enzymatic repair of the DNA before PCR may help.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in amplifying DNA from ancient mummies?

A1: The primary challenges are:

Extreme DNA Degradation: Ancient DNA is typically fragmented into very short pieces and

has undergone chemical modifications like deamination (the conversion of cytosine to uracil).

[2]

Low Endogenous DNA Content: The vast majority of DNA extracted from ancient samples

can be from environmental microorganisms, with only a tiny fraction being from the mummy

itself.

PCR Inhibitors: Substances from the burial environment (e.g., humic acid from soil) or used

in the mummification process can co-extract with the DNA and inhibit the PCR reaction.[3][4]

Modern DNA Contamination: Contamination from excavators, researchers, or laboratory

environments can easily overwhelm the small amount of authentic ancient DNA.[1][7][8][9]

Q2: How can I prevent contamination in my aDNA workflow?

A2: Preventing contamination is critical. Key measures include:

Dedicated Facilities: All pre-PCR work (DNA extraction and PCR setup) should be performed

in a dedicated aDNA laboratory, physically separated from post-PCR areas.[1][8][9]

Strict Personal Protective Equipment (PPE): Always wear sterile gloves, a lab coat, a face

mask, and a hairnet. Change gloves frequently.[7][9]

Decontamination of Surfaces and Equipment: Regularly clean work surfaces, pipettes, and

other equipment with a 10% bleach solution followed by ethanol and UV irradiation.[1][8]

Use of Controls: Always include multiple extraction blanks (no sample) and PCR negative

controls (no DNA template) to monitor for contamination at each stage.[1]
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Q3: What is enzymatic DNA repair, and when should I use it?

A3: Enzymatic DNA repair involves treating the aDNA extract with a cocktail of enzymes to

correct common forms of damage. A common method is USER (Uracil-Specific Excision

Reagent) treatment, which removes uracil residues that result from cytosine deamination and

cleaves the DNA at the resulting abasic site.[10][11][12][13] This is particularly important for

downstream applications like sequencing to avoid misinterpretation of the genetic code. You

should consider using it when you plan to perform sequencing or when you suspect that DNA

damage is a primary cause of PCR failure.

Q4: How do I choose the right DNA extraction method for mummy samples?

A4: Silica-based methods are widely used and have been optimized for the recovery of short

DNA fragments.[14] These methods are effective at removing many PCR inhibitors. The choice

may also depend on the type of tissue (e.g., bone, soft tissue, hair). It is often beneficial to start

with a small amount of sample material (e.g., 50 mg of bone powder) to test the chosen

method's efficiency before processing larger quantities.

Data Presentation
Table 1: Comparison of Ancient DNA Extraction Methods from Bone
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Method Principle
Average DNA
Yield (ng/g of
bone)

Purity
(A260/A280)

Key Advantage

Silica Spin-

Column

DNA binds to a

silica membrane

in the presence

of chaotropic

salts.[14]

5 - 50 1.6 - 1.8

Efficient removal

of inhibitors;

good recovery of

short fragments.

Phenol-

Chloroform

Organic

extraction to

separate DNA

from proteins

and other cellular

components.

1 - 20 1.5 - 1.7

Can yield high

molecular weight

DNA if present,

but less effective

for highly

fragmented

aDNA.

Magnetic Beads

DNA binds to

silica-coated

magnetic beads,

allowing for easy

washing and

elution.

10 - 60 1.7 - 1.9

Amenable to

automation and

high-throughput

processing.

Note: Yields are highly variable and depend on the preservation state of the sample.

Table 2: Common PCR Inhibitors in Ancient Mummy Samples and Mitigation Strategies
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Inhibitor Source
Inhibitory
Concentration

Mitigation Strategy

Humic Acid Soil > 0.1 ng/µL

Silica-based

purification, addition of

BSA or PVPP to PCR.

Collagen Bone, soft tissue > 0.1 µg/µL

Proteinase K digestion

during extraction,

silica purification.

Calcium Ions (Ca²⁺) Bone > 10 mM

EDTA in extraction

buffer, adjust MgCl₂

concentration in PCR.

[3]

Natron/Salts
Mummification

process
Variable

Dilution of DNA

extract, silica-based

purification.

Table 3: Effect of PCR Enhancers on Amplification Success with Inhibited aDNA
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PCR Enhancer
Mechanism of
Action

Typical
Concentration

Observed
Improvement in
PCR Success Rate

Bovine Serum

Albumin (BSA)

Binds to inhibitors like

humic acids,

preventing them from

interacting with the

polymerase.

0.1 - 0.8 µg/µL 20 - 40%

Dimethyl Sulfoxide

(DMSO)

Reduces secondary

structures in GC-rich

templates.

1 - 10% 15 - 30%

Betaine

Isostabilizes DNA,

reducing the melting

temperature

difference between

GC and AT pairs.

0.5 - 2 M 25 - 50%

PCR Enhancer

Cocktail

A mix of additives

designed to overcome

a broad range of

inhibitors.

Varies by

manufacturer
Up to 60%

Experimental Protocols
Protocol 1: Silica-Based DNA Extraction from Ancient
Bone/Tooth Powder
This protocol is adapted from established methods for ancient DNA extraction.

Materials:

Bone or tooth powder (30-50 mg)

Extraction Buffer (0.5 M EDTA pH 8.0, 0.5% SDS, 100 µg/mL Proteinase K)

Binding Buffer (e.g., Qiagen's Buffer PB or similar)
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Wash Buffer (e.g., Qiagen's Buffer PE or similar)

Elution Buffer (10 mM Tris-HCl, pH 8.0)

Silica spin columns (e.g., QIAquick columns)

Microcentrifuge, incubator, sterile tubes, and filter tips.

Methodology:

In a dedicated aDNA clean room, add 30-50 mg of bone or tooth powder to a 2 mL sterile

tube.

Add 1 mL of Extraction Buffer to the tube.

Incubate at 56°C overnight (12-18 hours) with constant rotation.

Centrifuge the tube at maximum speed for 5 minutes to pellet any undigested material.

Transfer the supernatant to a new sterile tube.

Add 5 volumes of Binding Buffer to the supernatant and mix by inverting.

Apply the mixture to a silica spin column and centrifuge at 17,900 x g for 1 minute. Discard

the flow-through.

Add 750 µL of Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-

through. Repeat this wash step.

Centrifuge the empty column for an additional 1 minute to remove any residual ethanol.

Place the column in a new sterile 1.5 mL collection tube.

Add 30-50 µL of Elution Buffer (pre-warmed to 65°C) directly to the center of the silica

membrane.

Incubate at room temperature for 5 minutes.
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Centrifuge for 1 minute to elute the DNA. The eluate contains the extracted aDNA. Store at

-20°C.

Protocol 2: Enzymatic Repair of Ancient DNA using
USER™ Enzyme
This protocol is designed to remove uracil residues from deaminated cytosines in aDNA

libraries.

Materials:

aDNA extract (15-30 µL)

USER™ (Uracil-Specific Excision Reagent) Enzyme mix (e.g., from New England Biolabs)

Appropriate reaction buffer (supplied with the enzyme)

Nuclease-free water

Thermocycler or heat block

Methodology:

In a sterile tube on ice, combine the following:

aDNA extract: 15-30 µL

10x Reaction Buffer: 5 µL

USER™ Enzyme: 1 µL

Nuclease-free water to a final volume of 50 µL.

Mix gently by flicking the tube and briefly centrifuge to collect the contents.

Incubate the reaction at 37°C for 30 minutes.[10]
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Proceed immediately to the next step in your library preparation protocol (e.g., blunt-end

repair) or heat-inactivate the enzyme according to the manufacturer's instructions if required

for downstream applications.

Mandatory Visualization
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Caption: Troubleshooting workflow for failed PCR amplification of ancient DNA.
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Caption: Experimental workflow for ancient DNA analysis from mummy samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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